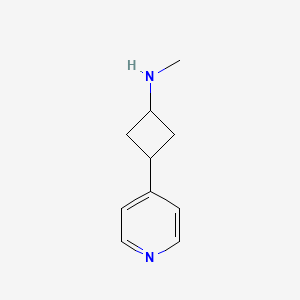

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine

Description

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine is a small cyclic amine derivative featuring a cyclobutane ring substituted with a pyridin-4-yl group and a methylamine moiety. Its molecular formula is C₁₀H₁₃N₂, with a molecular weight of 161.23 g/mol.

Properties

IUPAC Name |

N-methyl-3-pyridin-4-ylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-10-6-9(7-10)8-2-4-12-5-3-8/h2-5,9-11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKAHOQVWSVYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine typically involves the following steps:

Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

N-methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine with structurally and functionally related compounds, focusing on molecular features , synthetic routes , physicochemical properties , and biological activity (where available).

Structural and Functional Analysis

Pyridin-4-yl substitution provides a hydrogen-bond acceptor distinct from pyridin-3-yl analogs (), which may alter target binding . Compounds with pyrazole () or oxadiazole () rings exhibit enhanced aromatic stacking but reduced conformational flexibility compared to cyclobutane .

Synthetic Complexity :

- The target compound’s synthesis likely requires fewer steps than BAY-320 (), which involves multi-component coupling and purification . Copper-catalyzed methods () or reductive amination (inferred from ) are plausible routes .

Physicochemical and Stability Considerations

Biological Activity

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a cyclobutane ring, a pyridine ring, and an N-methyl substitution, which together contribute to its reactivity and interactions with biological targets.

- Molecular Formula : CHN

- Molecular Weight : 162.23 g/mol

- Structure : The compound's structure allows for diverse chemical reactivity and biological activity, particularly due to the presence of both the cyclobutylamine and pyridine functionalities.

This compound interacts with various molecular targets, potentially modulating their activities. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclobutylamine moiety can form hydrogen bonds with amino acid side chains. This dual interaction mechanism suggests that the compound could influence enzyme activity and receptor binding, leading to significant biological effects.

Antimicrobial Properties

Research indicates that this compound may exhibit activity against Mycobacterium tuberculosis (Mtb). A study involving high-throughput screening identified several compounds with anti-tubercular activity, suggesting that this compound could be part of a new class of anti-tuberculosis agents . The specific mechanism by which it inhibits Mtb is still under investigation, but it may involve targeting essential pathways within the bacterium.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies are crucial for understanding how modifications to the chemical structure affect biological activity. In related compounds, such as 4-phenyl piperidines (4PP), researchers have identified key substitutions that enhance potency while maintaining favorable physicochemical properties. For instance, analogs with specific substitutions showed improved activity against Mtb strains, indicating that similar approaches could be applied to this compound to optimize its efficacy .

Case Studies

- Anti-Tuberculosis Activity : In a phenotypic screening of over 100,000 compounds against Mtb, several chemotypes were identified as having significant anti-tubercular properties. This compound was highlighted for its potential role in modulating the activity of enzymes critical for Mtb survival .

- Enzyme Inhibition : Studies have suggested that similar compounds can inhibit key enzymes involved in bacterial cell wall synthesis. The inhibition of these enzymes leads to compromised bacterial integrity and viability, showcasing the therapeutic potential of this compound in treating resistant strains of bacteria .

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored within drug discovery contexts. Its ability to interact with various biological targets positions it as a candidate for developing new therapeutic agents, particularly in combating resistant infections.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Target |

|---|---|---|---|

| This compound | 162.23 g/mol | Potential anti-Mtb | Enzymes involved in cell wall synthesis |

| 4PP Series | Varies | Anti-tubercular | MmpL3 enzyme |

| Phenylcyclobutane Carboxamide | Varies | Anti-tubercular | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.